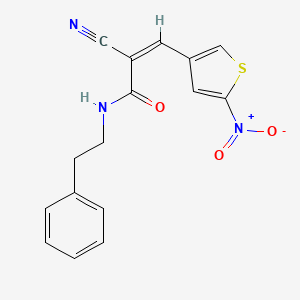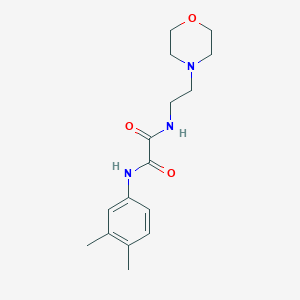
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide is a useful research compound. Its molecular formula is C16H23N3O3 and its molecular weight is 305.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Complexation
N1-(3,4-dimethylphenyl)-N2-(2-morpholinoethyl)oxalamide's relevance in scientific research primarily revolves around its complexation properties and its role in the synthesis of novel compounds. Research has demonstrated its effectiveness in facilitating the synthesis and complexation with metals, which is crucial for the development of new materials and catalysts. For instance, studies on related morpholine derivatives and their complexation with palladium(II) and mercury(II) provide insights into how similar compounds could potentially serve as ligands in coordination chemistry, enabling the creation of novel metal complexes with unique properties (Singh et al., 2000).
Anticonvulsant Potential
Research into structurally related compounds has uncovered potential therapeutic applications, particularly in the realm of neurology. For example, studies on semicarbazones with similar structural motifs have revealed their efficacy as anticonvulsants, suggesting that this compound and its derivatives could be explored for similar neurological benefits (Yogeeswari et al., 2005).
Catalysis
The compound's derivatives have been investigated for their catalytic abilities, particularly in copper-catalyzed coupling reactions. Such research underscores the potential of this compound in catalyzing chemical reactions, which is a critical aspect of organic synthesis and industrial chemistry (Chen et al., 2023).
Novel Synthetic Approaches
The compound has been a focal point in developing new synthetic methodologies, offering a pathway to create diverse chemical structures efficiently. For instance, the acid-catalyzed rearrangement of related oxiranes for synthesizing di- and mono-oxalamides presents a novel approach that could be applicable to this compound for generating a wide range of derivatives with potential applications in drug development and beyond (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-12-3-4-14(11-13(12)2)18-16(21)15(20)17-5-6-19-7-9-22-10-8-19/h3-4,11H,5-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFJFQYRCOAEHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2R)-2-[1-(4-Fluorosulfonyloxyphenyl)-1-hydroxyethyl]-1-methylpyrrolidine](/img/structure/B2415757.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2415759.png)
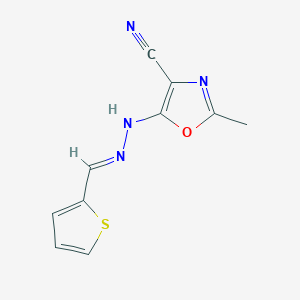
![N-(4-bromophenyl)-2-[[5-cyano-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2415763.png)
![1-(3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2415764.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2415765.png)
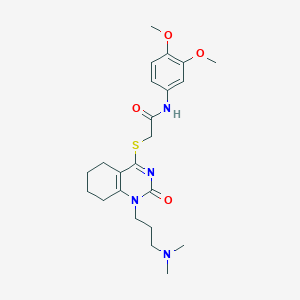
![(2Z)-7-(diethylamino)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2415768.png)
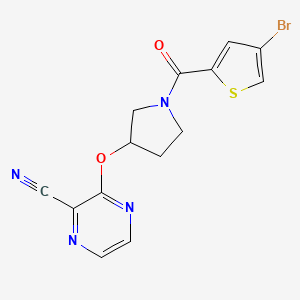

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide](/img/structure/B2415773.png)
![1-[4-Methoxy-3-(trifluoromethyl)phenyl]triazole](/img/structure/B2415775.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(1-methylindol-3-yl)ethanone](/img/structure/B2415776.png)
